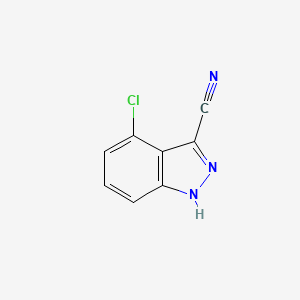

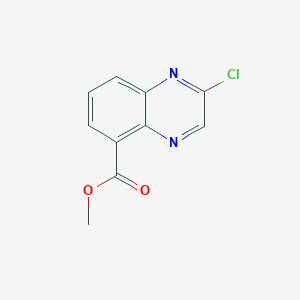

![molecular formula C15H14N2O4 B2979082 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941925-33-3](/img/structure/B2979082.png)

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . Isoxazole derivatives have been shown to have a wide range of biological activities and therapeutic potential .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole derivatives can be synthesized through various methods. One method involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, a related compound, 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine, is a solid with a molecular weight of 124.14 .Scientific Research Applications

Cascade Transformations of Aminophenylamino Compounds

Ukhin et al. (2015) explored cascade transformations of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with alloxan, resulting in complex compounds demonstrating ring–ring tautomerism. This research highlights the potential for developing novel chemical pathways and understanding tautomeric behavior in cyclic compounds, which could be relevant to the synthesis or study of related compounds (Ukhin et al., 2015).

Cycloaddition Reactions for Functionalized Derivatives

Cao et al. (2019) reported on a [3 + 2] cycloaddition reaction involving ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2. This reaction provides a method to obtain functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, showcasing the utility of cycloaddition in synthesizing complex structures with potential biological activities (Cao et al., 2019).

Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase

Hamer et al. (1996) developed hydroxylamine and hydroxamic acid derivatives that act as dual inhibitors of cyclooxygenase and 5-lipoxygenase, displaying potent anti-inflammatory activity. This study illustrates the therapeutic potential of targeting multiple pathways to address inflammation, which could be relevant for designing drugs with similar structural motifs (Hamer et al., 1996).

Chemodivergent Annulations for N-Heterocycles

Nunewar et al. (2021) described a Rh(III)-catalyzed chemodivergent annulation process to produce tricyclic and tetracyclic N-heterocycles, offering a versatile approach to synthesizing complex molecular architectures. This work could inform the synthesis of related compounds, exploring the diversity of N-heterocyclic structures that can be obtained (Nunewar et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Isoxazole derivatives have been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Future Directions

properties

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-14(16-15-10-2-1-3-11(10)17-21-15)9-4-5-12-13(8-9)20-7-6-19-12/h4-5,8H,1-3,6-7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRZVBHSBTVUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)

![N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2979000.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2979016.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2979019.png)